6-tert-Butylnaphthalene-2,3-diol
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Overview
Description
6-tert-Butylnaphthalene-2,3-diol is an organic compound that belongs to the class of naphthalenediols It is characterized by the presence of a tert-butyl group at the 6th position and hydroxyl groups at the 2nd and 3rd positions on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-Butylnaphthalene-2,3-diol typically involves the tert-butylation of naphthalene-2,3-diol. One common method is the Friedel-Crafts alkylation using tert-butyl halide in the presence of a Lewis acid such as aluminum chloride. Another approach involves the alkylation with isobutylene or tert-butanol in the presence of protic acids .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-tert-Butylnaphthalene-2,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at positions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated naphthalenediols.
Scientific Research Applications
6-tert-Butylnaphthalene-2,3-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including antioxidant activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-tert-Butylnaphthalene-2,3-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, influencing the compound’s reactivity and biological activity. The tert-butyl group provides steric hindrance, affecting the compound’s overall stability and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2,3-diol: Lacks the tert-butyl group, making it less sterically hindered.
6-tert-Butylnaphthalene-1,5-diol: Similar structure but with hydroxyl groups at different positions.
2,6-Di-tert-butylnaphthalene-1,5-diol: Contains two tert-butyl groups, providing greater steric hindrance.
Uniqueness
6-tert-Butylnaphthalene-2,3-diol is unique due to the specific positioning of the tert-butyl group and hydroxyl groups, which influence its chemical reactivity and potential applications. The combination of these functional groups makes it a valuable compound for various research and industrial purposes.
Properties
CAS No. |
116310-13-5 |
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Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
6-tert-butylnaphthalene-2,3-diol |
InChI |
InChI=1S/C14H16O2/c1-14(2,3)11-5-4-9-7-12(15)13(16)8-10(9)6-11/h4-8,15-16H,1-3H3 |
InChI Key |
AVTRGNGCJXHAAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=CC(=C(C=C2C=C1)O)O |
Origin of Product |
United States |
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